4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H8BrF2NO2S It is a sulfonamide derivative, characterized by the presence of bromine, fluorine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Coupling reactions: Formation of biaryl compounds.
Scientific Research Applications
4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Materials Science: It is employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It serves as a probe in biochemical assays to study protein-ligand interactions and enzyme activity.
Industrial Chemistry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. In materials science, its electronic properties contribute to the performance of polymers and liquid crystals .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2,4-difluorophenyl)benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.
4-bromo-N-(3,4-difluorophenyl)benzenesulfonamide: Similar structure but with different fluorine substitution pattern.
4-bromo-2,5-difluorobenzonitrile: Similar structure but with a nitrile group instead of a sulfonamide group.
Uniqueness
4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide is unique due to its combination of bromine, fluorine, and sulfonamide functional groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex molecules and advanced materials .
Properties
Molecular Formula |
C12H8BrF2NO2S |
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Molecular Weight |
348.16 g/mol |
IUPAC Name |
4-bromo-N-(2,4-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(14)7-11(12)15/h1-7,16H |
InChI Key |
NJNMSCIOOWMFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)F)F)Br |
Origin of Product |
United States |
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